4-[1-(4-Fluorophenyl)-3-methyl-6-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl]phenol
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Overview
Description
4-[1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]PHENOL is a complex organic compound that belongs to the class of pyrazolo[3,4-d][1,3]thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorophenyl, methyl, and phenyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 4-[1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]PHENOL typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of an α,β-unsaturated ketone with hydrazine derivatives under microwave irradiation.
Cyclization to form the thiazine ring: The intermediate pyrazole is then subjected to cyclization with appropriate sulfur-containing reagents to form the thiazine ring.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and optimized reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]PHENOL undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
4-[1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]PHENOL has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors involved in disease pathways.
Biological Studies: The compound is used in studies to understand its effects on cellular processes, including proliferation, differentiation, and apoptosis.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-[1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]PHENOL involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain kinases and other enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the modulation of various signaling pathways, ultimately affecting cellular processes like proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to 4-[1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]PHENOL include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a fused heterocyclic ring system and are known for their kinase inhibitory activities.
The uniqueness of 4-[1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]PHENOL lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C24H18FN3OS |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[1-(4-fluorophenyl)-3-methyl-6-phenyl-4H-pyrazolo[3,4-d][1,3]thiazin-4-yl]phenol |
InChI |
InChI=1S/C24H18FN3OS/c1-15-21-22(16-7-13-20(29)14-8-16)30-24(17-5-3-2-4-6-17)26-23(21)28(27-15)19-11-9-18(25)10-12-19/h2-14,22,29H,1H3 |
InChI Key |
OYCZPWNSISHVCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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